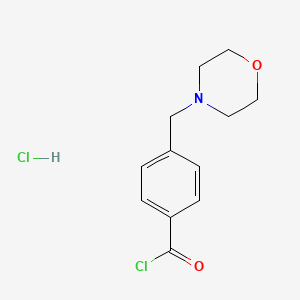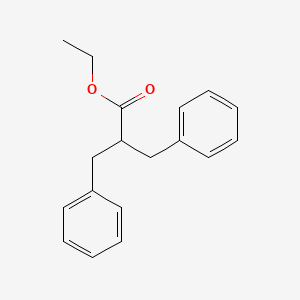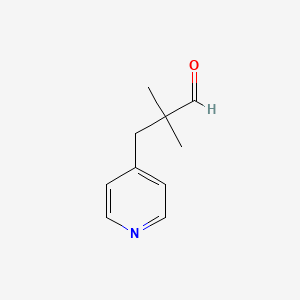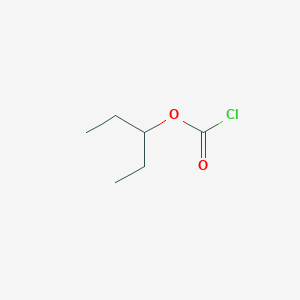
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone is a chemical compound with the molecular formula C12H14O5. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a benzofuran ring system substituted with hydroxy and methoxy groups, as well as an ethanone moiety.
Métodos De Preparación
The synthesis of 1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Análisis De Reacciones Químicas
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors. The benzofuran ring system is known to stimulate the release of neurotransmitters like dopamine, norepinephrine, and serotonin, which can have various physiological effects .
Comparación Con Compuestos Similares
1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone can be compared with other similar compounds, such as:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Used in the treatment of psoriasis. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
81673-94-1 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(E)-N,N'-bis(prop-2-enyl)but-2-enediamide |
InChI |
InChI=1S/C10H14N2O2/c1-3-7-11-9(13)5-6-10(14)12-8-4-2/h3-6H,1-2,7-8H2,(H,11,13)(H,12,14)/b6-5+ |
Clave InChI |
VSMGIASVTLWTLP-AATRIKPKSA-N |
SMILES isomérico |
C=CCNC(=O)/C=C/C(=O)NCC=C |
SMILES canónico |
C=CCNC(=O)C=CC(=O)NCC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole](/img/structure/B8691308.png)

![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)

